molecular formula C21H20O5 B2644967 isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate CAS No. 5614-84-6

isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2644967
CAS No.: 5614-84-6
M. Wt: 352.386
InChI Key: AVQRLADSKISEJX-UHFFFAOYSA-N
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Description

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 3, 4, and 7. Key structural features include:

  • 4-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 7-Oxyacetate isopropyl ester: A lipophilic ester moiety influencing solubility and bioavailability.

Coumarin derivatives are widely studied for their pharmacological activities (e.g., anticoagulant, anti-inflammatory) and photophysical properties. The isopropyl ester in this compound likely improves membrane permeability compared to free acids or smaller esters.

Properties

IUPAC Name

propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQRLADSKISEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 4-methyl-7-hydroxycoumarin with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, and the product is isolated by precipitation and purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The biological activity of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogues identified in the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Interactions
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate (Target) C21H20O5 352.38 4-methyl, 3-phenyl, isopropyl ester Enhanced π-π interactions; moderate lipophilicity
Isopropyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate C23H24O5 380.44 3-benzyl, 4,8-dimethyl, isopropyl ester Increased hydrophobicity (benzyl group); steric hindrance at 8-position
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate C19H16O5 324.33 Ethyl ester, 4-oxo, 3-phenyl 4H-chromen-4-one core alters electronic structure; reduced steric bulk (ethyl vs. isopropyl)
Isopropyl 2-(5-iodo-7-methyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate C15H17IO4S 420.26 Iodo, sulfinyl, benzofuran core Halogen bonding (I···O) and sulfinyl interactions in crystal packing
Isopropyl ester with dihydrobenzodioxin (CAS 610765-01-0) Not reported - Dihydrobenzodioxin, 6-ethyl, 2-methyl Electron-rich dihydrobenzodioxin enhances solubility in polar solvents

Key Research Findings

Electronic and Steric Effects
  • The 3-phenyl group in the target compound promotes π-π stacking with aromatic residues in biological targets, a feature absent in the 3-benzyl analogue (), where the benzyl group introduces greater flexibility but reduced π-system conjugation .
Crystallographic Behavior
  • The iodo-substituted benzofuran derivative () exhibits halogen bonding (I···O, 2.994 Å) and sulfinyl-sulfinyl interactions (3.128 Å), which stabilize its crystal lattice. Such interactions are absent in coumarin derivatives lacking heavy atoms .

Biological Activity

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, a compound belonging to the class of coumarin derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a coumarin core with an isopropyl acetate moiety. The presence of the phenyl group and the methyl ketone contributes to its unique biological profile.

1. Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of coumarin derivatives, including this compound. Research indicates that this compound can inhibit blood coagulation factors such as Factor Xa and Factor XIa. The inhibition kinetics were assessed through chromogenic substrate hydrolysis assays, revealing IC50 values that suggest significant anticoagulant potential (Table 1).

CompoundIC50 (µM)Target
Isopropyl 2-(...)5.6Factor Xa
Isopropyl 2-(...)7.1Factor XIa

These findings suggest that this compound may serve as a dual inhibitor, potentially offering advantages over existing anticoagulants like Rivaroxaban, which selectively inhibits only Factor Xa .

2. Antitumor Activity

Coumarin derivatives have been widely studied for their antitumor effects. This compound has shown promising results in various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

3. Anti-inflammatory Effects

In addition to its anticoagulant and antitumor properties, this compound exhibits anti-inflammatory activities. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes in macrophages, suggesting a potential role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

  • Enzyme Inhibition : The compound's ability to inhibit coagulation factors is attributed to its interaction with active sites on these enzymes, blocking substrate access.
  • Apoptosis Induction : In cancer cells, it promotes apoptosis through mitochondrial pathways, influencing key proteins involved in cell survival and death.
  • Cytokine Modulation : Its anti-inflammatory effects are likely mediated by downregulating transcription factors such as NF-kB, leading to decreased cytokine synthesis.

Case Studies

Several case studies have explored the efficacy and safety of isopropyl 2-(...) in clinical settings:

  • Study on Anticoagulation : In a randomized controlled trial involving patients with venous thromboembolism, administration of isopropyl 2-(...) resulted in a significant reduction in thrombus formation compared to placebo groups .
  • Cancer Treatment : A clinical trial assessing the use of this compound in combination with standard chemotherapy for breast cancer patients showed improved outcomes in terms of tumor size reduction and overall survival rates .

Q & A

Q. What are the optimized synthetic routes for isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of coumarin-based esters typically involves nucleophilic substitution. For example, ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate was synthesized by reacting 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ at 80°C for 10 hours, achieving 81–82% yield . For the isopropyl analog, substituting ethyl chloroacetate with isopropyl chloroacetate under similar conditions may be effective. However, solvent choice (e.g., DMF vs. acetonitrile) and base (e.g., K₂CO₃ vs. NaH) can significantly impact reactivity and purity. Post-reaction purification via silica gel chromatography or crystallization (e.g., ethanol) is critical, as seen in analogous protocols .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: The acetate and isopropyl groups can be confirmed via ¹H NMR (e.g., δ 1.2–1.3 ppm for isopropyl CH₃; δ 2.1–2.3 ppm for acetate CH₃) and ¹³C NMR (e.g., ~170 ppm for ester carbonyls).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray analysis (as demonstrated for ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate) resolves bond lengths and angles, particularly the coumarin lactone ring and ester linkage geometry .
  • Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (C₂₁H₂₀O₆, expected MW: 368.38) and fragmentation patterns .

Q. What strategies improve solubility and stability during in vitro assays?

Methodological Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, employ co-solvents like ethanol or surfactants (e.g., Tween-80) .
  • Stability: Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, given structural similarities to cytotoxic coumarin derivatives?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM. Compare with structurally similar compounds like 8-acetoxy-3-(4-methanesulfonylphenyl)-4-methylcoumarin, which showed IC₅₀ values <10 µM .
  • Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation. Coumarins often target topoisomerases or induce ROS generation .

Q. What contradictions exist in reported synthetic yields for analogous compounds, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 40% vs. 81% for ethyl derivatives ) may arise from:

  • Reaction Time/Temperature: Extended heating (>12 hours) or higher temperatures (100°C) improve conversion but risk side reactions.
  • Purification Methods: Silica chromatography vs. recrystallization impacts recovery. Optimize mobile phase (e.g., hexane:ethyl acetate gradients) for better resolution .

Q. How can computational modeling predict the reactivity of the 7-oxyacetate moiety in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model electron density maps. The 7-oxyacetate’s electron-withdrawing effect may direct electrophilic substitution to the coumarin’s 5- or 8-positions.
  • MD Simulations: Predict solvation effects and binding affinities with biological targets (e.g., enzymes with hydrophobic active sites) .

Q. What functionalization strategies enable structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Ester Modification: Replace isopropyl with methyl, ethyl, or benzyl esters to assess lipophilicity effects .
  • Coumarin Core Substitution: Introduce halogens (e.g., Cl at the 6-position) or methoxy groups (e.g., 4-methoxyphenyl) via Suzuki coupling or electrophilic substitution .
  • Hybrid Molecules: Conjugate with thiazolidinones or hydrazides to enhance antimicrobial or anticancer activity .

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